Darusentan, (+/-)-

Description

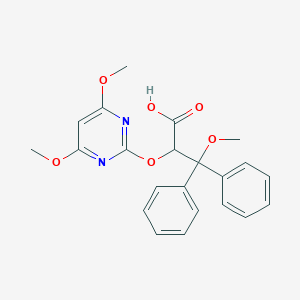

Structure

2D Structure

3D Structure

Properties

CAS No. |

178306-46-2 |

|---|---|

Molecular Formula |

C22H22N2O6 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |

InChI |

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26) |

InChI Key |

FEJVSJIALLTFRP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |

Canonical SMILES |

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |

Origin of Product |

United States |

Darusentan: Chemical Origin and Stereochemical Considerations

Discovery and Lead Optimization Strategy.cdnsciencepub.comresearchgate.netnih.gov

The development of darusentan (B1669833) began with a systematic search for compounds that could effectively block the ETA receptor, a key player in vasoconstriction.

Compound Library Screening and Identification of Initial Lead Structures (LU 110896, LU 110897) for ETA Receptor Interaction.cdnsciencepub.comresearchgate.netnih.gov

Through the screening of a compound library targeting the recombinant human ETA receptor, two initial lead structures, LU 110896 and LU 110897, were identified. cdnsciencepub.comresearchgate.netnih.gov These compounds served as the foundational scaffolds for the development of more potent and selective antagonists.

Optimization Processes for Enhanced Pharmacological Profile.cdnsciencepub.comresearchgate.netnih.gov

Following the identification of the lead structures, a process of chemical optimization was undertaken to improve their pharmacological properties. This iterative process of modifying the chemical structure led to the synthesis of darusentan (LU 135252), a propanoic acid-based endothelin receptor antagonist. cdnsciencepub.comresearchgate.netnih.govopenaccessjournals.com This optimization resulted in a compound with high affinity and a selectivity of approximately 170-fold for the ETA receptor over the ETB receptor. nih.gov

Enantiomeric Purity and Differential Activity.cdnsciencepub.comnih.gov

A crucial aspect of darusentan's pharmacology lies in its stereochemistry, as the molecule contains a single chiral center. cdnsciencepub.com The arrangement of atoms around this center dramatically influences its biological activity. cdnsciencepub.comnih.gov

Significance of the Chiral Center and (S)-Enantiomer as the Active Species.cdnsciencepub.com

Darusentan exists as two enantiomers, (S)-darusentan and (R)-darusentan, which are non-superimposable mirror images of each other. cdnsciencepub.com The biological activity of darusentan is almost exclusively attributed to the (S)-enantiomer. cdnsciencepub.com This stereoselectivity is a common phenomenon in pharmacology, where the three-dimensional structure of a drug molecule is critical for its interaction with a specific biological target. nih.gov The (S)-enantiomer, identified as (S)-2-(4,6-dimethoxy-pyrimidin-2-yloxy)-3-methoxy-3,3-diphenyl-propanoic acid, is the form that effectively binds to and antagonizes the ETA receptor. cdnsciencepub.com

Enantioselective Nature of Receptor Binding: Inactive (R)-Enantiomer.cdnsciencepub.com

The binding of darusentan to the ETA receptor is highly enantioselective. cdnsciencepub.com Radioligand competition experiments have demonstrated that while (S)-darusentan effectively competes for binding to the ETA receptor with a low nanomolar affinity (Ki = 13 nmol/L), the (R)-enantiomer shows no significant binding activity in the same concentration range. cdnsciencepub.comnih.gov Functional assays have further confirmed this finding, showing that (R)-darusentan is functionally inactive and does not inhibit endothelin-1-induced vasoconstriction. cdnsciencepub.com This stark difference in activity underscores the importance of the specific spatial arrangement of the (S)-enantiomer for effective receptor interaction.

Synthetic Methodologies for Darusentan and Analogues.researchgate.netnewdrugapprovals.org

The synthesis of darusentan, particularly the optically pure (S)-enantiomer, has been a focus of chemical research. An efficient synthesis of the racemic parent compound involves a Darzens reaction between chloroacetate (B1199739) and benzophenone (B1666685), followed by the addition of methanol (B129727) to the resulting epoxide and subsequent saponification. researchgate.net

A key challenge in the synthesis is the separation of the two enantiomers. This is typically achieved through optical resolution of the racemic acid by crystallization with a chiral amine. researchgate.net The final step in the synthesis involves the introduction of the pyrimidine (B1678525) moiety. researchgate.net

Darzens Reaction in Propanoic Acid Scaffold Formation

The synthesis of the core structure of Darusentan commences with the Darzens reaction, a classic method for forming epoxides (glycidic esters). fishersci.dkfishersci.ptwikipedia.orgwikipedia.org In this initial step, benzophenone is reacted with a chloroacetate ester, such as methyl chloroacetate, in the presence of a base. wikidata.orgwikidata.org The base abstracts a proton from the α-carbon of the chloroacetate, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzophenone. The subsequent intramolecular nucleophilic substitution, where the oxygen anion displaces the chloride, results in the formation of a racemic glycidic ester, which serves as the central intermediate for the propanoic acid scaffold. wikidata.org

Regioselective Epoxide Ring-Opening and Ester Saponification

Following the Darzens reaction, the resulting racemic epoxide undergoes a regioselective ring-opening reaction. fishersci.cachembeez.com This transformation is typically catalyzed by an acid, such as p-toluene sulfonic acid or boron trifluoride diethyl etherate. wikidata.orgwikidata.org When methanol is used as the nucleophile, it preferentially attacks the more substituted carbon of the epoxide (the C-3 position bearing the two phenyl groups), leading to the formation of a 3-methoxy-2-hydroxy-3,3-diphenylpropionate intermediate. fishersci.dkwikipedia.orgfishersci.ca This regioselectivity is a key step in establishing the required alkoxy group on the propanoic acid backbone.

After the ring-opening, the ester group is hydrolyzed to a carboxylic acid through saponification. fishersci.dkwikipedia.org This is typically achieved by treating the ester with a base like sodium hydroxide, followed by acidification to yield the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. wikipedia.orgwikidata.org

Techniques for Optical Resolution of Racemic Intermediates

The synthesis up to this point yields a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers). fishersci.dkwikidata.org To isolate the desired (S)-enantiomer, a classical optical resolution is performed. wikipedia.org This process involves reacting the racemic carboxylic acid with a chiral resolving agent, which is a single enantiomer of a chiral amine. fishersci.dkfishersci.ptwikipedia.org The reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.

This difference in solubility allows for their separation by fractional crystallization. fishersci.dk Chiral amines that have been successfully used for the resolution of Darusentan's intermediates include (S)-1-(4-chlorophenyl)ethylamine and the naturally derived, cost-effective resolving agent (+)-dehydroabietylamine. wikipedia.orgwikidata.orgiiab.me Once the desired diastereomeric salt is isolated, the chiral amine is removed, yielding the optically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. wikidata.org

Strategies for Introducing the Pyrimidine Moiety

The final stage in the synthesis of Darusentan involves the introduction of the di-substituted pyrimidine ring system. fishersci.dkfishersci.ptwikipedia.org This is accomplished through a nucleophilic aromatic substitution reaction. The optically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is reacted with a pyrimidine derivative that has a suitable leaving group, such as 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. wikidata.orgwikidata.orgwikipedia.org

The reaction is conducted in the presence of a strong base, for instance, lithium amide or sodium amide, in a solvent like N,N-dimethylformamide (DMF). wikidata.orgwikipedia.org The base deprotonates both the carboxylic acid and the hydroxyl group of the propanoic acid intermediate. The resulting alkoxide ion then acts as the nucleophile, attacking the C-2 position of the pyrimidine ring and displacing the methylsulfonyl group to form the final ether linkage, yielding Darusentan. wikidata.orgwikipedia.org

Derivatization of Intermediates for Synthesis of Related Endothelin Receptor Antagonists (e.g., BSF 420627, BSF 302146)

The synthetic pathway for Darusentan is versatile, and its intermediates can be leveraged to produce other structurally related endothelin receptor antagonists. fishersci.dkfishersci.ptwikipedia.org

BSF 420627: The synthesis of BSF 420627, which features a phenethyloxy substituent instead of a methoxy (B1213986) group, can be achieved from a common intermediate. fishersci.dkfishersci.pt This is accomplished through an ether exchange reaction, also known as transetherification, where the methoxy group of an advanced intermediate is replaced by a 2-phenylethoxy group under acidic conditions. fishersci.dkwikipedia.org

BSF 302146: The synthesis of BSF 302146 requires a different modification at an earlier stage. fishersci.ptwikipedia.org Instead of opening the initial epoxide intermediate with methanol, the synthetic route to BSF 302146 employs trimethylaluminum (B3029685). fishersci.dkfishersci.ptwikipedia.org This reagent facilitates the addition of a methyl group to the epoxide, resulting in a different core structure that is then carried forward to produce the final BSF 302146 compound. wikipedia.org

Molecular and Cellular Pharmacology of Darusentan

Endothelin Receptor Subtype Selectivity and Affinity Profiling

Darusentan (B1669833) demonstrates a distinct preference for the ETA receptor over the endothelin B (ETB) receptor. nih.govfishersci.fi This selectivity is a key aspect of its mechanism of action. The affinity of darusentan for these receptors has been quantified in various studies, revealing a significantly higher affinity for the ETA subtype. oup.comoup.com

Quantification of Affinity for Endothelin A (ETA) Receptor

The affinity of darusentan for the human ETA receptor has been determined through in vitro binding assays. These studies have consistently shown a high affinity, with reported inhibitor constant (Ki) values in the low nanomolar range. For instance, darusentan binds to human ETA receptors with a Ki of 1.4 nM. oup.commedchemexpress.commedchemexpress.com In another study utilizing membrane fractions from rat aortic vascular smooth muscle cells (RAVSMs), which predominantly express ETA receptors (>95%), the (S)-enantiomer of darusentan exhibited a Ki of 13 nmol/L. cdnsciencepub.comnih.gov Some reports also indicate a subnanomolar binding affinity for the ETA receptor under steady-state conditions. openaccessjournals.com

Quantification of Affinity for Endothelin B (ETB) Receptor and Determination of Selectivity Ratio

In contrast to its high affinity for the ETA receptor, darusentan displays a significantly lower affinity for the ETB receptor. The reported Ki value for its binding to the human ETB receptor is 184 nM. oup.commedchemexpress.commedchemexpress.com This marked difference in affinity results in a high selectivity ratio for the ETA receptor. The ETA:ETB selectivity ratio for darusentan has been reported to be approximately 100-fold to 170-fold. nih.govmedchemexpress.comresearchgate.nettandfonline.com Some studies have even suggested a selectivity of approximately 1000-fold for the ETA receptor under steady-state in vitro conditions. openaccessjournals.com

Table 1: Affinity and Selectivity of Darusentan for Endothelin Receptors

| Receptor Subtype | Ki Value (nM) | Selectivity Ratio (ETA:ETB) |

|---|---|---|

| ETA | 1.4 oup.commedchemexpress.commedchemexpress.com | ~100-170:1 nih.govmedchemexpress.comresearchgate.nettandfonline.com |

| ETB | 184 oup.commedchemexpress.commedchemexpress.com |

(Interactive data table based on the data in the text)

Enantioselective Receptor Binding Kinetics and Competitive Interaction

Darusentan is a chiral molecule, and its interaction with endothelin receptors is enantioselective. cdnsciencepub.com The (+)-(S)-enantiomer is the pharmacologically active form, demonstrating high affinity for the ETA receptor. cdnsciencepub.comnih.gov In contrast, the (R)-enantiomer shows no significant binding activity. cdnsciencepub.comnih.gov Studies have demonstrated that (S)-darusentan competes directly and enantioselectively for the binding of radiolabeled endothelin-1 (B181129) ([125I]ET-1) to the ETA receptor. cdnsciencepub.com

Ligand Binding Studies and Competition Assays

The binding characteristics of darusentan to endothelin receptors have been extensively studied using various in vitro techniques, including radioligand displacement assays and characterization of binding kinetics. cdnsciencepub.com

Radioligand Displacement Assays in Membrane Fractions (e.g., Rat Aortic Vascular Smooth Muscle Cells (RAVSMs), CHO cells expressing human ETA or ETB receptors)

Radioligand displacement assays are a cornerstone in characterizing the binding of darusentan. In membrane fractions prepared from rat aortic vascular smooth muscle cells (RAVSMs), (S)-darusentan effectively competes with and displaces the radiolabeled ligand [125I]ET-1. cdnsciencepub.comnih.gov These experiments have confirmed the high affinity of the (S)-enantiomer, with a Ki of 13 nM, while the (R)-enantiomer was found to be inactive. cdnsciencepub.comfishersci.fimedchemexpress.commedchemexpress.combiosschina.com

Similar binding studies have been performed using Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors. openaccessjournals.com In these assays, membrane proteins were incubated with radiolabeled endothelin ([125I]ET-1 for the ETA assay and [125I]ET-3 for the ETB assay) in the presence or absence of darusentan. These studies have corroborated the high and selective affinity of darusentan for the ETA receptor. openaccessjournals.com

Characterization of Binding Kinetics (e.g., single-site kinetics)

The binding of (S)-darusentan to the ETA receptor follows single-site kinetics. cdnsciencepub.comnih.gov This indicates that the interaction occurs at a single, homogeneous population of binding sites on the receptor. Competition experiments in RAVSM membranes have shown that (S)-darusentan competes for [125I]ET-1 binding to completion, consistent with a single binding site model. cdnsciencepub.com

Cellular Signaling Pathway Modulation

Darusentan exerts its pharmacological effects by interfering with the signaling cascades initiated by the binding of ET-1 to its receptors, particularly the ETA receptor. This modulation occurs at several key downstream points in the pathway.

Activation of the ETA receptor by ET-1 stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). mdpi.comcdnsciencepub.com In cultured rat aortic vascular smooth muscle cells (RAVSMs), ET-1 has been shown to induce increases in inositol phosphate (B84403). nih.govcdnsciencepub.com Darusentan, specifically the (S)-enantiomer, acts as a competitive antagonist, attenuating this endothelin-induced increase in inositol phosphate signaling in a concentration-dependent manner. nih.govcdnsciencepub.com This action disrupts a critical step in the signaling pathway that leads to vasoconstriction. cdnsciencepub.com

A primary consequence of increased IP3 levels is the release of calcium from intracellular stores, leading to a rapid rise in the intracellular calcium concentration ([Ca2+]i). mdpi.com This surge in [Ca2+]i is a crucial event that triggers the contraction of vascular smooth muscle cells. cdnsciencepub.com Studies have demonstrated that (S)-darusentan effectively inhibits the ET-1-induced increase in intracellular Ca2+ in rat aortic smooth muscle cells. nih.govcdnsciencepub.com This complete inhibition of Ca2+ mobilization underscores darusentan's potency in blocking the pro-contractile signals initiated by ET-1. cdnsciencepub.com

Table 1: Effect of (S)-Darusentan on ET-1-Induced Signaling in Rat Aortic Vascular Smooth Muscle Cells (RAVSMs)

| Signaling Molecule | Effect of ET-1 | Effect of (S)-Darusentan | Reference |

| Inositol Phosphate | Increase | Concentration-dependent attenuation | nih.govcdnsciencepub.com |

| Intracellular Ca2+ | Increase | Complete inhibition | nih.govcdnsciencepub.com |

Endothelin receptors, including the ETA subtype, are G-protein coupled receptors (GPCRs). nih.govnih.gov The ETA receptor specifically couples to the Gαq subunit of the heterotrimeric G-protein. nih.gov Upon activation by ET-1, this Gαq coupling initiates the PLC-IP3-Ca2+ signaling cascade. mdpi.comcdnsciencepub.com Darusentan's antagonism of the ETA receptor inherently involves blocking the activation of this Gαq-mediated pathway. nih.gov By preventing ET-1 from binding to and activating the receptor, darusentan effectively uncouples the receptor from the Gαq protein, thereby inhibiting all subsequent downstream signaling events that lead to vasoconstriction and cellular proliferation. openaccessjournals.comcdnsciencepub.com

Beyond its role in vasoconstriction, ET-1 is a known mitogen, promoting the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and hypertension-related vascular remodeling. openaccessjournals.comahajournals.org This proliferative effect is mediated through the ETA receptor. openaccessjournals.com By selectively blocking the ETA receptor, darusentan is being investigated for its potential to inhibit this ET-1-induced cell proliferation. openaccessjournals.comgilead.com While direct studies on darusentan's anti-proliferative effects are a focus of ongoing research, its mechanism of action strongly suggests an inhibitory role in the pathological proliferation of VSMCs. openaccessjournals.com

Mechanistic Insights from Preclinical Studies

In Vitro Functional Pharmacological Characterization.cdnsciencepub.comnih.govresearchgate.net

Inhibition of Endothelin-Induced Vascular Contractility in Isolated Arterial Rings (e.g., Rat Aortic Rings).cdnsciencepub.comnih.govmedchemexpress.com

Darusentan's activity is primarily attributed to its (S)-enantiomer. cdnsciencepub.comnih.gov In laboratory studies using isolated, endothelium-denuded aortic rings from rats, (S)-darusentan effectively inhibited the vascular contractility induced by endothelin-1 (B181129) (ET-1). cdnsciencepub.comnih.gov This inhibitory action was demonstrated to be concentration-dependent. nih.gov The potency of this inhibition is quantified by a pA2 value of 8.1 ± 0.14, indicating a strong antagonistic effect at the receptor level. cdnsciencepub.comnih.govmedchemexpress.com In contrast, the (R)-enantiomer of darusentan (B1669833) showed no such inhibitory effect on ET-1-induced vasoconstriction, highlighting the stereospecificity of its action. cdnsciencepub.comnih.gov

Assessment of Vasorelaxant Potency in Conductance Versus Resistance Arteries (e.g., Rat Mesenteric Arterioles).cdnsciencepub.comnih.govresearchgate.net

The vasorelaxant effects of darusentan have been evaluated in different types of arteries to understand its impact on both large (conductance) and small (resistance) vessels. cdnsciencepub.comnih.gov Studies on isolated, denuded rat mesenteric arterioles, which are considered resistance arteries, revealed that the vasorelaxant potency of (S)-darusentan was similar to that observed in the larger rat aortic rings (conductance arteries). cdnsciencepub.comnih.govresearchgate.net This suggests that darusentan's mechanism of action is consistent across different parts of the arterial tree, effectively inhibiting vasoconstriction in both large and small arteries. cdnsciencepub.comnih.govresearchgate.net

Modulation of Endothelin-1-induced Signaling in Cultured Rat Aortic Vascular Smooth Muscle Cells.cdnsciencepub.comnih.govmedchemexpress.com

In cultured rat aortic vascular smooth muscle cells (RAVSMs), endothelin-1 (ET-1) is known to trigger pro-contractile signaling pathways. cdnsciencepub.comnih.gov Darusentan, specifically the (S)-isomer, has been shown to effectively modulate these pathways. cdnsciencepub.comnih.gov Over 95% of the endothelin receptors in these cells are of the ETA subtype. cdnsciencepub.comnih.gov (S)-darusentan competes with ET-1 for binding to these receptors, with a reported Ki (inhibition constant) of 13 nmol/L. cdnsciencepub.comnih.govmedchemexpress.com This binding prevents the downstream signaling events induced by ET-1. cdnsciencepub.comnih.gov

ET-1 typically causes an increase in intracellular inositol (B14025) phosphate (B84403) and calcium (Ca2+) levels, which are crucial for muscle contraction. cdnsciencepub.comnih.gov (S)-darusentan has been demonstrated to attenuate these ET-1-induced increases in a concentration-dependent manner, effectively blocking the signals that lead to vasoconstriction. cdnsciencepub.comnih.gov The (R)-isomer of darusentan, however, displays no binding activity and is functionally inactive in this regard. cdnsciencepub.comnih.gov

In Vivo Animal Models of Endothelin System Dysregulation.oup.comahajournals.orgahajournals.org

Investigation in Salt-Sensitive Hypertension Models (e.g., DOCA-salt hypertensive rats, Dahl salt-sensitive rats).oup.comahajournals.orgnih.gov

The efficacy of darusentan has been investigated in several preclinical models of salt-sensitive hypertension, where the endothelin system is often dysregulated. oup.com These models include deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats and Dahl salt-sensitive rats. oup.com In the Sabra rat model of salt-sensitive hypertension, treatment with darusentan significantly attenuated the increase in systolic blood pressure in response to salt loading. ahajournals.orgnih.gov Specifically, it reduced the rise in systolic blood pressure by approximately 50%. ahajournals.orgnih.gov These findings in various salt-sensitive models suggest that endothelin receptor antagonism is a viable strategy for managing this form of hypertension. oup.com

Effects on Endothelial Function and Vascular Remodeling in Hypertensive Models.ahajournals.orgnih.govnih.gov

Darusentan has demonstrated beneficial effects on endothelial function and vascular remodeling in hypertensive animal models. ahajournals.orgnih.govnih.gov In Dahl salt-sensitive rats on a high-sodium diet, a model known to induce aortic hypertrophy and endothelial dysfunction, treatment with an ETA receptor antagonist related to darusentan normalized sodium-induced changes in vascular reactivity and structure, and improved endothelial function. nih.gov

In a rat model of isolated systolic hypertension, early treatment with darusentan prevented the development of vascular remodeling. nih.gov In the Sabra rat model of salt-sensitive hypertension, while darusentan only partially reduced the increase in systolic blood pressure, it completely prevented the development of left ventricular hypertrophy and dysfunction. ahajournals.org However, it did not affect the moderate elevation of interstitial fibrosis in this model. ahajournals.org

Interactive Data Table: Effects of Darusentan in Preclinical Models

| Model | Parameter Measured | Effect of Darusentan | Reference |

| Isolated Rat Aortic Rings | ET-1-Induced Contraction | Inhibition (pA2 = 8.1) | cdnsciencepub.comnih.govmedchemexpress.com |

| Cultured Rat Aortic VSMCs | ET-1 Binding | Competitive Inhibition (Ki = 13 nM) | cdnsciencepub.comnih.govmedchemexpress.com |

| Cultured Rat Aortic VSMCs | ET-1-Induced Ca2+ Signaling | Attenuation | cdnsciencepub.comnih.gov |

| DOCA-Salt Hypertensive Rats | Blood Pressure | Reduction | oup.com |

| Dahl Salt-Sensitive Rats | Blood Pressure | Reduction | oup.comnih.gov |

| Sabra Salt-Sensitive Rats | Systolic Blood Pressure | 50% reduction in salt-induced increase | ahajournals.orgnih.gov |

| Sabra Salt-Sensitive Rats | Left Ventricular Hypertrophy | Prevention | ahajournals.org |

| Dahl Salt-Sensitive Rats | Aortic Hypertrophy | Normalization | nih.gov |

| Dahl Salt-Sensitive Rats | Endothelial Dysfunction | Improvement | nih.gov |

Contribution to Blood Pressure Regulation in Specific Animal Models (e.g., Goto-Kakizaki rats)

Preclinical investigations in specific animal models have sought to elucidate the contribution of darusentan to blood pressure regulation. In one such study involving spontaneously type 2 diabetic Goto-Kakizaki (GK) rats, which present with mild hypertension, the long-term administration of darusentan was evaluated. nih.gov Over a period from 10 to 24 weeks of age, radiotelemetry monitoring revealed that darusentan treatment resulted in a modest but sustained decrease in the 24-hour blood pressure of these animals. nih.gov This finding suggests that an activated endothelin pathway may be a contributing factor to the elevated blood pressure observed in the GK rat model of type 2 diabetes. nih.gov However, despite its effect on blood pressure, darusentan did not ameliorate the vascular dysfunction also present in these animals. nih.gov

Assessment of Vasorelaxation Pathways (e.g., endothelium-dependent/independent vasorelaxation, NO-stimulated cGMP formation) in Animal Models

The influence of darusentan on vasorelaxation pathways has been a key area of investigation in animal models. In studies with Goto-Kakizaki (GK) rats, which exhibit impaired vascular relaxation, darusentan treatment did not restore endothelium-dependent vasorelaxation in mesenteric artery segments. nih.gov Furthermore, it did not improve the blunted relaxation induced by the endothelium-independent vasodilator sodium nitroprusside. nih.gov

Investigations into the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway in GK rats revealed a reduction in NO-stimulated soluble guanylyl cyclase (sGC) activity in the aorta compared to control Wistar rats. nih.gov Darusentan administration did not normalize this NO-stimulated cGMP formation. nih.gov These findings in the GK rat model suggest that while the endothelin pathway contributes to their elevated blood pressure, it does not appear to be involved in the observed vascular dysfunction, including the impairments in endothelium-dependent vasorelaxation and the NO-cGMP pathway. nih.gov

Conversely, other research has indicated that treatment with darusentan can improve endothelium-dependent vasodilation in the context of experimental atherosclerosis. ahajournals.org This improvement in NO-dependent vasodilation following endothelin-A receptor blockade has also been observed in clinical settings. ahajournals.org In isolated endothelium-denuded rat aortic rings, the (S)-enantiomer of darusentan was shown to be a potent inhibitor of endothelin-1-induced vasoconstriction, further highlighting its role in modulating vascular tone. cdnsciencepub.comnih.gov

Organ-Specific Mechanistic Investigations

Hepatic Microcirculatory Effects: Induction of Sinusoidal Vasodilation and Impact on Cell Engraftment and Liver Repopulation

Darusentan has been shown to exert significant effects on the hepatic microcirculation. nih.govnih.gov Specifically, it induces vasodilation of the hepatic sinusoids. nih.govnih.govresearchgate.net This vasodilatory effect is crucial in the context of hepatocyte transplantation, as it allows for a greater number of transplanted cells to be deposited into the liver parenchyma. nih.govnih.gov By improving the sinusoidal distribution of transplanted cells, darusentan facilitates better cell engraftment. nih.gov

Studies in rat models of hepatocyte transplantation have demonstrated that the administration of darusentan leads to an increased number of engrafted cells at various time points post-transplantation. nih.gov This enhanced engraftment, in turn, contributes to a greater extent of liver repopulation in darusentan-treated animals compared to controls. nih.govnih.gov The mechanism appears to be primarily vascular, as darusentan's systemic administration indirectly improves cell engraftment and subsequent liver repopulation by mitigating adverse hepatic microcirculatory events. nih.govnih.gov

Modulation of Hepatic Ischemia and Endothelial Injury

A key mechanistic insight from preclinical studies is darusentan's ability to modulate hepatic ischemia and endothelial injury, particularly in the setting of cell transplantation. nih.govnih.gov The process of transplanting hepatocytes into the liver sinusoids can cause vaso-occlusion, leading to hepatic ischemia and subsequent endothelial injury. nih.gov Darusentan administration has been found to decrease the extent of this hepatic ischemia. nih.govnih.govfrontiersin.org

By inducing sinusoidal vasodilation, darusentan improves sinusoidal perfusion, which helps to lessen the ischemic-reperfusion injury in the liver. researchgate.netresearchgate.net This reduction in ischemia also leads to decreased endothelial injury. nih.govnih.gov Evidence for this includes the normalization of expression levels of various endothelial biology genes that are typically perturbed during cell transplantation. nih.govnih.gov These genes include regulators of vessel tone, inflammation, cell adhesion, and cell damage. nih.govnih.gov The mitigation of these ischemia-related events is a critical factor in the improved outcomes observed with darusentan in liver cell therapy models. nih.govnih.gov

Influence on Hepatic Stellate Cell (HSC) Desmin Expression and Kupffer Cell Activation

Darusentan has demonstrated an influence on the activation state of key non-parenchymal liver cells, including hepatic stellate cells (HSCs) and Kupffer cells (KCs), in the context of hepatocyte transplantation. nih.govnih.gov Following cell transplantation, an inflammatory response is typically initiated, involving the activation of these resident liver cells. nih.gov

In animal models, treatment with darusentan was associated with a decrease in the number of HSCs expressing desmin, a protein marker whose synthesis increases when HSCs transdifferentiate into an activated, myofibroblast-like state. nih.govnih.govantibodybeyond.com This suggests that darusentan can attenuate the activation of HSCs in response to the stress of cell transplantation. nih.gov

Furthermore, darusentan treatment was also found to decrease the activation of Kupffer cells, the resident macrophages of the liver. nih.govnih.govfrontiersin.org However, it is noteworthy that darusentan did not appear to prevent the activation of neutrophils, another immune cell type involved in the post-transplantation inflammatory response. nih.gov The modulation of HSC and KC activation contributes to a more favorable microenvironment for transplanted cell survival and engraftment. nih.govfrontiersin.org

Evaluation of Direct Hepatocyte Cytoprotection and Cytoprotective Factor Release in In Vitro Hepatic Cell Assays

To determine if darusentan confers direct protective effects on liver cells, in vitro assays have been conducted. nih.govnih.gov These studies aimed to distinguish the compound's vascular effects from any direct cytoprotective actions on hepatocytes or hepatic stellate cells (HSCs).

In cultured rat hepatocytes, darusentan did not provide direct protection against toxicity induced by tumor necrosis factor-alpha (TNF-α) or oxidative stress. nih.govnih.govresearchgate.net This indicates that the improved liver repopulation seen in vivo is not due to a direct shielding of hepatocytes from cytotoxic insults by darusentan. nih.govnih.gov

Additionally, the potential for darusentan to stimulate the release of cytoprotective factors from HSCs was examined. nih.govnih.gov In cell culture assays, darusentan did not induce the release of paracrine factors, such as vascular endothelial growth factor (VEGF), from HSCs. nih.govnih.gov This is in contrast to other endothelin receptor blockers like bosentan (B193191), which have been shown to stimulate VEGF release under certain conditions. nih.gov Therefore, the beneficial effects of darusentan in the context of liver cell transplantation are attributed to its systemic, indirect vascular actions rather than direct cytoprotection or the stimulation of protective factor release from liver cells. nih.govnih.govresearchgate.net

Interactive Data Table: Summary of Darusentan's Mechanistic Effects in Preclinical Studies

| Area of Investigation | Model/System | Key Finding | Reference |

| Blood Pressure Regulation | Goto-Kakizaki (GK) rats | Modest but sustained reduction in 24-hour blood pressure. | nih.gov |

| Endothelium-Dependent Vasorelaxation | GK rat mesenteric arteries | Did not restore impaired vasorelaxation. | nih.gov |

| NO-cGMP Pathway | GK rat aorta | Did not restore reduced NO-stimulated cGMP formation. | nih.gov |

| Hepatic Microcirculation | Rat hepatocyte transplantation model | Induced sinusoidal vasodilation, improving cell engraftment and liver repopulation. | nih.govnih.govfrontiersin.org |

| Hepatic Ischemia & Endothelial Injury | Rat hepatocyte transplantation model | Decreased hepatic ischemia and endothelial injury. | nih.govnih.govresearchgate.net |

| Hepatic Stellate Cell (HSC) Activation | Rat hepatocyte transplantation model | Decreased the number of desmin-expressing HSCs. | nih.govnih.gov |

| Kupffer Cell (KC) Activation | Rat hepatocyte transplantation model | Reduced cell transplantation-induced KC activation. | nih.govnih.govfrontiersin.org |

| Direct Hepatocyte Protection | In vitro rat hepatocyte culture | Did not protect against TNF-α or oxidative stress-induced toxicity. | nih.govnih.govresearchgate.net |

| Cytoprotective Factor Release | In vitro hepatic stellate cell culture | Did not stimulate the release of cytoprotective factors like VEGF. | nih.govnih.gov |

Interactions with Hepatic Transporters

Preclinical investigations using in vitro models, such as sandwich-cultured human hepatocytes, have been instrumental in characterizing the interaction of darusentan with key hepatic transporters involved in bile acid homeostasis. These studies help to understand the potential for drug-induced liver injury by assessing the inhibition of critical transport proteins.

Analysis of Inhibition Profiles for Organic Anion Transporting Polypeptides (OATP), Sodium/Taurocholate Cotransporting Polypeptide (NTCP), and Bile Salt Export Pump (BSEP)

The specific interactions of darusentan with major hepatic transporters, including the basolateral uptake transporters OATP (specifically OATP1B1 and OATP1B3) and NTCP, and the canalicular efflux transporter BSEP, have been analyzed. These transporters are crucial for the uptake of bile acids from the blood into hepatocytes and their subsequent excretion into bile.

Studies consistently showed that darusentan has a low potential for inhibiting these key transporters. cdnsciencepub.comfda.gov Hepatic uptake of substrates mediated by NTCP or OATP was unaffected at any tested concentration of darusentan. cdnsciencepub.com Similarly, BSEP-mediated transport of taurocholate was not inhibited by darusentan. cdnsciencepub.comfda.gov While darusentan itself was identified as a substrate for BSEP and P-glycoprotein efflux, its inhibitory capacity on major bile acid transporters is minimal. researchgate.netcapes.gov.br In comparative studies, darusentan appeared to be the least impacted by uptake probe inhibitors, and in concentrations up to 100 µM, it did not significantly inhibit NTCP, OATP, or BSEP in human hepatocytes. fda.govfda.gov

| Compound | OATP1B1 | OATP1B3 | NTCP | BSEP |

|---|---|---|---|---|

| Darusentan | >100 fda.gov | >100 fda.gov | >100 fda.gov | >100 fda.gov |

| Ambrisentan (B1667022) | 47.0 nih.govsemanticscholar.org | 44.6 nih.govsemanticscholar.org | >100 nih.govsemanticscholar.org | >100 nih.govsemanticscholar.org |

| Bosentan | 5.0 semanticscholar.org | 5.2 semanticscholar.org | 35.6 nih.govsemanticscholar.org | 42.1 nih.govsemanticscholar.org |

| Macitentan | 2.0 nih.govsemanticscholar.org | 2.1 nih.govsemanticscholar.org | 9.8 nih.govsemanticscholar.org | 11.9 nih.govsemanticscholar.org |

Developmental Biology Research Utilizing ETA Receptor Knockout Models

The endothelin system, particularly the interaction between endothelin-1 (ET-1) and the endothelin-A (ETA) receptor, plays a crucial role during embryonic development. The generation of ETA receptor-deficient (ETA-/-) mice through gene targeting has been a vital tool for elucidating this role. biologists.com These knockout mice have provided profound insights into a novel signaling pathway essential for the development of specific tissues derived from the neural crest. biologists.comnih.gov However, the neonatal lethality of these mice has historically limited studies into the physiological roles of the ETA receptor in adults, a challenge now being addressed with cell-specific knockout technologies. nih.govahajournals.org

Phenotypic Analysis of Craniofacial and Cardiovascular Defects in ETA Receptor-Deficient Mice

Mice with a homozygous null mutation for the ETA receptor are born alive but die shortly after birth due to severe developmental abnormalities. biologists.comahajournals.org The phenotype observed in these mice closely mirrors that of ET-1 deficient mice and is analogous to the human condition known as CATCH 22 or velocardiofacial syndrome, which involves significant craniofacial and cardiovascular malformations. biologists.comnih.govresearchgate.net

The defects are primarily localized to structures derived from the pharyngeal arches. biologists.com Research has shown that ETA receptor mRNA is expressed in the neural crest-derived ectomesenchymal cells of these arches, while its ligand, ET-1, is expressed in the surrounding epithelium and mesoderm. biologists.comnih.gov This suggests a critical paracrine signaling interaction is necessary for the proper formation of the head's skeleton and connective tissues. nih.gov A key molecular finding is the absence of goosecoid gene expression in the pharyngeal arches of ETA receptor-deficient mice, positioning this transcription factor as a likely downstream target of the ET-1/ETA signaling pathway. biologists.comnih.gov

| Affected System | Specific Defects Observed |

|---|---|

| Craniofacial | Shortened mandible, hypoplastic pinnae (underdeveloped outer ears). researchgate.net |

| Cardiovascular | Defects in the cardiovascular outflow tract and great arteries. biologists.comresearchgate.net |

| General | Cyanotic appearance, neonatal lethality. biologists.comresearchgate.net |

Structure Activity Relationship Sar and Analog Development

Identification of Structural Moieties Critical for ETA Receptor Binding and Antagonism

Darusentan (B1669833), chemically known as (+)-(S)-2-(4,6-Dimethoxy-pyrimidin-2-yloxy)-3-methoxy-3,3-diphenyl-propionic acid, is a nonpeptidic, propanoic acid-based endothelin receptor antagonist. openaccessjournals.comoup.com Its development stemmed from the screening of 3,3-diphenyl propionic acid derivatives, highlighting the foundational importance of this core scaffold. nih.gov The SAR for darusentan reveals several key structural components essential for its high-affinity binding and antagonist function at the ETA receptor.

Propanoic Acid Core and Stereochemistry : The propanoic acid backbone is a defining feature of darusentan's chemical class. openaccessjournals.com Crucially, the biological activity resides almost exclusively in the (S)-enantiomer. The (S)-configuration at the chiral center of the propanoic acid is essential for potent binding to the ETA receptor. openaccessjournals.com Studies have demonstrated that the (R)-enantiomer of darusentan exhibits no significant binding activity, underscoring the strict stereochemical requirement for antagonism. nih.gov

Diphenyl Groups : The two phenyl groups attached to the C3 position of the propanoic acid core are critical for receptor affinity. These bulky, hydrophobic moieties are believed to engage in significant interactions within the binding pocket of the ETA receptor.

Methoxy (B1213986) Group at C3 : The methoxy group at the C3 position also plays a role in optimizing the molecule's conformation and interaction with the receptor.

Research on rat aortic vascular smooth muscle cells (RAVSMs), which predominantly express the ETA subtype (>95%), confirms that (S)-darusentan effectively competes for radiolabeled endothelin binding, exhibiting a Ki (inhibition constant) of 13 nmol/L. nih.gov In these cells, (S)-darusentan was shown to inhibit endothelin-induced signaling pathways, such as increases in inositol (B14025) phosphate (B84403) and intracellular calcium, further confirming the functional antagonism conferred by this specific chemical architecture. nih.gov

Elucidation of Molecular Features Governing Endothelin Receptor Subtype Selectivity

A key pharmacological characteristic of darusentan is its high selectivity for the ETA receptor over the ETB receptor. This selectivity is governed by the specific combination and spatial arrangement of its structural features, which allow it to fit preferentially into the binding site of the ETA receptor.

Darusentan exhibits a binding affinity for the human ETA receptor with a Ki of approximately 1.4 nM, while its affinity for the ETB receptor is significantly lower, with a Ki of about 184 nM. oup.commedchemexpress.com This translates to a selectivity ratio for ETA over ETB that has been reported to be between 100-fold and 1000-fold. medchemexpress.commdpi.com

The molecular basis for this selectivity lies in the subtle differences between the binding pockets of the ETA and ETB receptors. The specific interactions of the dimethoxypyrimidine and diphenyl moieties of darusentan are optimized for the topology of the ETA receptor. Mutations in the transmembrane regions of the endothelin receptors are known to alter receptor subtype selectivity, indicating that these domains form the critical binding pocket where antagonists like darusentan interact. ahajournals.org The high degree of selectivity is considered a desirable feature, as it allows for the targeted blockade of ETA-mediated vasoconstriction and proliferation while preserving the potentially beneficial functions of the ETB receptor, such as vasodilation and clearance of circulating endothelin-1 (B181129). dovepress.com

Comparative SAR Analysis with Other Propanoic Acid-Based ERAs (e.g., Ambrisentan)

Ambrisentan (B1667022) is another prominent ERA that shares the same propanoic acid-based scaffold as darusentan. semanticscholar.org A comparative analysis of their structures provides valuable SAR insights.

| Feature | Darusentan | Ambrisentan |

| Scaffold | (S)-3,3-diphenylpropanoic acid | (S)-3,3-diphenylpropanoic acid |

| C2 Substituent | 4,6-dimethoxypyrimidine | 4,6-dimethylpyrimidine |

| C3 Substituent | Methoxy | Methoxy |

The primary structural difference between darusentan and ambrisentan lies in the substituents on the pyrimidine (B1678525) ring: darusentan possesses two methoxy (-OCH3) groups, whereas ambrisentan has two methyl (-CH3) groups. wikipedia.org This seemingly minor alteration has a discernible impact on receptor selectivity. While both compounds are highly ETA-selective, reports indicate that ambrisentan has a selectivity ratio for ETA over ETB of approximately 200:1 to 4000:1, which can be higher than that reported for darusentan (170:1 to 1000:1). mdpi.comdovepress.com This suggests that the substitution of electron-donating methoxy groups with less polar methyl groups on the pyrimidine ring can fine-tune the interaction with the receptor, potentially enhancing selectivity for the ETA subtype. Both molecules, however, stand in contrast to sulfonamide-based ERAs due to their shared propanoic acid core. openaccessjournals.com

Comparative SAR Analysis with Chemically Distinct ERA Classes (e.g., Sulfonamide-Based ERAs like Sitaxsentan, Bosentan)

The SAR of darusentan becomes even more distinct when compared to ERAs from different chemical classes, such as the sulfonamide-based antagonists bosentan (B193191) and sitaxsentan. semanticscholar.org

Bosentan : Bosentan is a dual endothelin receptor antagonist, meaning it blocks both ETA and ETB receptors with only a slight selectivity for the ETA subtype (a ratio of about 20:1). dovepress.commims.comahajournals.org Its structure, which features a central sulfonamide group, is fundamentally different from darusentan's propanoic acid scaffold. wikipedia.org This lack of a highly selective profile is a direct consequence of its chemical architecture, which allows it to fit into the binding sites of both receptor subtypes.

Sitaxsentan : In contrast, sitaxsentan, another sulfonamide-based ERA, is highly selective for the ETA receptor, with a reported selectivity ratio of approximately 6500:1. ahajournals.orgwikipedia.org Its structure, containing a thiophenesulfonamide core, is also chemically distinct from darusentan. wikipedia.orgnewdrugapprovals.org

Table: Comparative Properties of Different Endothelin Receptor Antagonists

| Compound | Chemical Class | Core Structure | Receptor Selectivity (ETA vs. ETB) | Selectivity Ratio (ETA:ETB) |

|---|---|---|---|---|

| Darusentan | Propanoic Acid | 3,3-diphenylpropanoic acid | ETA Selective | ~170:1 to 1000:1 oup.commdpi.com |

| Ambrisentan | Propanoic Acid | 3,3-diphenylpropanoic acid | ETA Selective | ~200:1 to 4000:1 dovepress.com |

| Bosentan | Sulfonamide | Sulfonamide/Pyrimidine | Dual (Non-selective) | ~20:1 dovepress.comahajournals.org |

| Sitaxsentan | Sulfonamide | Thiophenesulfonamide | ETA Selective | ~6500:1 ahajournals.org |

Design and Synthesis of Novel Endothelin Receptor Antagonists Based on Darusentan's Chemical Scaffold

The chemical scaffold of darusentan has served as a template for the design and synthesis of new ERA analogs with modified properties. Research efforts have explored how structural variations can alter receptor affinity and selectivity.

One line of research demonstrated that structural modification of the darusentan molecule could convert it from a selective ETA antagonist into a dual ETA/ETB antagonist. researchgate.net By altering the periphery of the (S)-3-methoxy-2-(4,6-dimethoxypyrimidin-2-yloxy)-3,3-diphenylpropionic acid structure, researchers were able to develop analogs that retained high affinity for the ETA receptor while gaining substantial affinity for the ETB receptor. researchgate.net

Furthermore, intermediates from the process synthesis of darusentan have been used as starting materials for other novel ERAs. researchgate.net For example:

BSF 420627 was prepared via an ether exchange reaction on a darusentan intermediate, which replaced a methoxy group with a phenethyloxy substituent.

BSF 302146 was synthesized by using trimethylaluminum (B3029685) to methylate an epoxide intermediate that is formed during the Darzens reaction step in darusentan's synthesis. researchgate.net

Q & A

Q. What experimental models are most suitable for evaluating Darusentan's endothelin receptor antagonism?

Darusentan's selectivity for endothelin receptor subtype A (ETA) over ETB (Ki = 1.4 nM vs. 184 nM) can be validated using in vitro assays with isolated vascular smooth muscle cells. For example, rat aortic smooth muscle cells treated with increasing Darusentan concentrations (0.001–10 μmol/L) and stimulated with endothelin-1 (ET-1) show dose-dependent inhibition of IP1 accumulation, confirming ETA specificity . In vivo models, such as hypertensive rats, are used to assess blood pressure reduction and fluid retention effects .

Q. How should pharmacokinetic parameters be quantified in preclinical studies?

A validated UPLC-MS/MS method with a lower limit of quantification (LLOQ) of 0.01 μg·mL<sup>-1</sup> in rat plasma is recommended. Key steps include:

Q. What are the standard inclusion criteria for clinical trials on resistant hypertension?

Patients should have:

- Systolic blood pressure (SBP) ≥140 mmHg despite ≥3 antihypertensive agents (including a diuretic).

- Comorbidities like diabetes, chronic kidney disease, or cardiovascular disease to reflect real-world populations.

- A 2-week single-blind placebo run-in period to stabilize baseline therapy before randomization .

Advanced Research Questions

Q. How can contradictory outcomes in Darusentan's clinical trials be reconciled?

Phase III trials reported efficacy in reducing SBP by ~10 mmHg but inconsistent dose-response relationships (50–300 mg). Methodological considerations:

- Patient heterogeneity : Subpopulations (e.g., diabetics) showed better SBP control (<140 mmHg), suggesting stratified analysis .

- Fluid retention : Observed in 27% of patients, potentially masking dose-dependent effects. Early diuretic adjustment and monitoring are critical .

- Endpoint variability : Use ambulatory blood pressure monitoring (ABPM) instead of office measurements to reduce noise .

Q. What experimental designs improve myocardial perfusion homogeneity analysis with Darusentan?

Mechanistic studies should:

- Employ positron emission tomography (PET) to quantify absolute myocardial flow and coronary flow reserve (CFR).

- Compare baseline and post-treatment scans under standardized pressure-rate product (PRP) conditions.

- Calculate heterogeneity indices (HI) to detect perfusion improvements (e.g., 65% of subjects showed >10% HI increase with Darusentan) .

- Control for PRP changes, as Darusentan uncouples PRP from flow via ETA-mediated vasodilation .

Q. How can Darusentan's proteinuria-reducing effects be leveraged in translational research?

In resistant hypertension trials, Darusentan reduced urinary protein excretion by ~60%. To study this:

- Use renal-specific endpoints (e.g., albumin-to-creatinine ratio).

- Combine with renin-angiotensin system (RAS) inhibitors to amplify nephroprotection .

- Monitor estimated glomerular filtration rate (eGFR), as higher doses may cause minor declines (3–6 mL/min/1.73 m<sup>2</sup>) .

Q. What strategies mitigate Darusentan's fluid retention in long-term studies?

- Prophylactic diuretics : Adjust loop/thiazide diuretic doses during the first 6 weeks of treatment.

- Patient stratification : Exclude individuals with heart failure or baseline edema.

- Biomarker monitoring : Track weight, BNP levels, and eGFR trends .

Methodological Guidance

Q. How to validate Darusentan's receptor selectivity in new disease models?

- Perform competitive binding assays with recombinant ETA/ETB receptors.

- Use ET-1-induced vasoconstriction assays in isolated vessels (e.g., rat mesenteric arteries) to confirm ETA dominance .

- Cross-validate with siRNA knockdown of ETA to isolate pathway-specific effects.

Q. What statistical approaches address variability in perfusion heterogeneity studies?

- Apply Bland-Altman analysis for test-retest reliability of heterogeneity indices (HI).

- Use linear mixed-effects models to adjust for PRP and baseline flow variations.

- Conduct post hoc analyses to identify predictors of HI response (e.g., body mass index, Δ rest flow) .

Q. How to optimize Darusentan combinations for resistant hypertension?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.